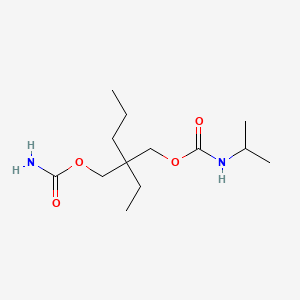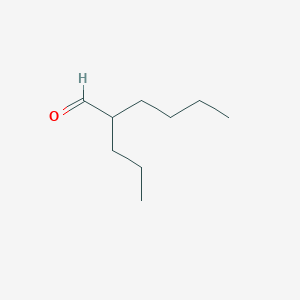
1-tert-Butylcyclohexane-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-Butylcyclohexane-1-carbonyl chloride is an organic compound belonging to the class of cyclohexane derivatives It features a tert-butyl group attached to the cyclohexane ring and a carbonyl chloride functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-tert-Butylcyclohexane-1-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-tert-butylcyclohexanol with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
1-tert-Butylcyclohexanol+SOCl2→1-tert-Butylcyclohexane-1-carbonyl chloride+SO2+HCl
This method is efficient and yields the desired product with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for high yield and cost-effectiveness, ensuring the compound’s availability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-tert-Butylcyclohexane-1-carbonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various substituted products.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 1-tert-butylcyclohexane-1-carboxylic acid and hydrochloric acid.
Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with this compound under mild conditions to form amides, esters, and thioesters, respectively.
Hydrolysis: The reaction with water or aqueous base (e.g., NaOH) proceeds readily at room temperature.
Reduction: The reduction reaction typically requires anhydrous conditions and a suitable solvent such as diethyl ether.
Major Products Formed:
Nucleophilic Substitution: Amides, esters, and thioesters.
Hydrolysis: 1-tert-Butylcyclohexane-1-carboxylic acid.
Reduction: 1-tert-Butylcyclohexanol.
Wissenschaftliche Forschungsanwendungen
1-tert-Butylcyclohexane-1-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research into the compound’s derivatives may lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1-tert-butylcyclohexane-1-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Vergleich Mit ähnlichen Verbindungen
1-tert-Butylcyclohexane-1-carbonyl chloride can be compared with other similar compounds, such as:
1-tert-Butylcyclohexanol: The alcohol derivative, which is less reactive than the carbonyl chloride.
1-tert-Butylcyclohexane-1-carboxylic acid: The carboxylic acid derivative, formed through hydrolysis of the carbonyl chloride.
1-tert-Butylcyclohexane-1-carboxamide: The amide derivative, formed through nucleophilic substitution with amines.
The uniqueness of this compound lies in its high reactivity and versatility in forming various derivatives, making it a valuable compound in synthetic chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
35618-41-8 |
|---|---|
Molekularformel |
C11H19ClO |
Molekulargewicht |
202.72 g/mol |
IUPAC-Name |
1-tert-butylcyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C11H19ClO/c1-10(2,3)11(9(12)13)7-5-4-6-8-11/h4-8H2,1-3H3 |
InChI-Schlüssel |
AUNSXFRRWBYYGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1(CCCCC1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Pyridin-2-yl)hydrazinylidene]phenanthren-2(1H)-one](/img/structure/B14687818.png)

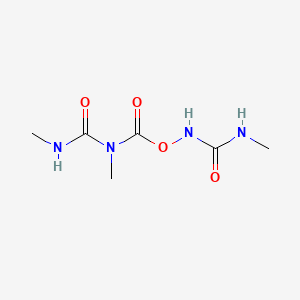
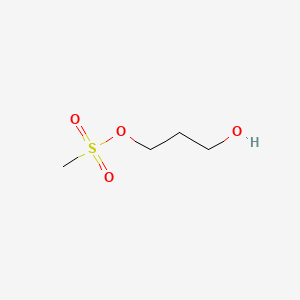
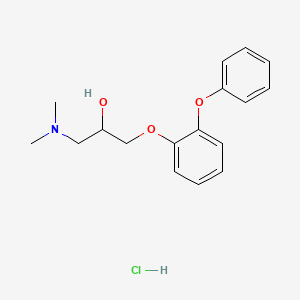
![Propanedioic acid, [[4-(trifluoromethyl)phenyl]methyl]-, diethyl ester](/img/structure/B14687852.png)
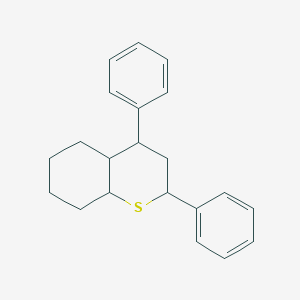
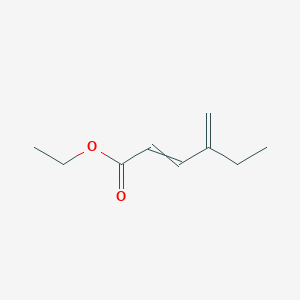
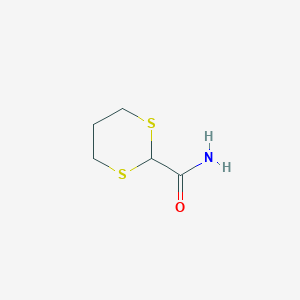
![2-oxatetracyclo[10.5.0.01,3.03,9]heptadeca-4,6,8,10,12,14,16-heptaene](/img/structure/B14687868.png)
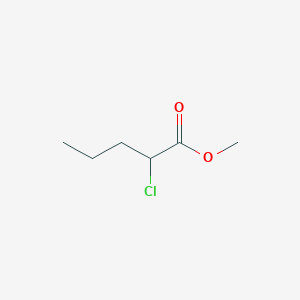
![Carbamic acid, [(phenylamino)thioxomethyl]-, ethyl ester](/img/structure/B14687887.png)
